molecular formula C19H21N5O3 B2874512 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 2034208-08-5

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2874512
CAS No.: 2034208-08-5
M. Wt: 367.409
InChI Key: VIOJZZXNUMVHKQ-UHFFFAOYSA-N
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Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Structure-Activity Relationships

Research on pyrazole derivatives, including compounds structurally related to "N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide," has highlighted the importance of specific substituents for binding to cannabinoid receptors. The studies have identified key structural requirements for potent and selective antagonistic activity at the brain cannabinoid CB1 receptor. These requirements include a para-substituted phenyl ring, a carboxamido group, and specific chlorophenyl substitutions on the pyrazole ring, underscoring the nuanced interplay between molecular structure and receptor interaction (Lan et al., 1999).

Radiolabeling and Imaging Applications

The synthesis and modification of cannabinoid receptor antagonists, such as SR141716, which shares a similar pyrazole core to the queried compound, have been explored for their utility in radiolabeling and imaging. This involves the development of iodinated derivatives for use as ligands in single-photon emission computed tomography (SPECT), providing a method for characterizing brain CB1 receptor binding in vivo. Such advances offer valuable tools for neuroscientific research, enabling the non-invasive study of receptor distribution and interaction within the brain (Seltzman et al., 2002).

Antimicrobial and Anticancer Activities

Furan-containing compounds, including those with structures similar to the queried compound, have been studied for their antimicrobial and anticancer activities. The synthesis and evaluation of metal complexes with furan ring-containing organic ligands have demonstrated varying degrees of inhibition against human pathogenic bacteria and potential anticancer properties. These findings suggest that the structural motifs present in such compounds can be leveraged for therapeutic applications, providing a foundation for the development of novel treatments (Patel, 2020).

Neuroinflammation Imaging

Compounds structurally related to "this compound" have been explored for their potential in imaging neuroinflammation. Specifically, derivatives targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, such as [11C]CPPC, have been developed as PET radiotracers. This research underscores the role of such compounds in studying neuroinflammatory processes associated with various neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease, through non-invasive imaging techniques (Horti et al., 2019).

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c25-19(15-10-17(27-23-15)16-2-1-9-26-16)20-13-5-7-24(8-6-13)18-11-14(21-22-18)12-3-4-12/h1-2,9-13H,3-8H2,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOJZZXNUMVHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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